4-ciano-1-(4-fluorofenil)-1H-pirazol-5-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities

Aplicaciones Científicas De Investigación

Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial activities.

Agriculture: Used in the design of novel insecticides targeting specific receptors in pests.

Material Science: Its derivatives are explored for use in organic electronics and as building blocks for advanced materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine under solvent-free conditions using a heterogeneous acid catalyst like sulfonated polyvinyl alcohol (SPVA). This method is environmentally benign and yields high amounts of the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar multicomponent reactions in large reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The reaction progress is monitored using techniques like thin-layer chromatography (TLC) and the final product is purified through recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The cyano and ester groups can participate in nucleophilic substitution reactions.

Condensation Reactions: It can react with active methylene compounds like malononitrile and ethyl cyanoacetate to form new heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.

Condensation: Reagents like benzaldehyde and catalysts like SPVA under solvent-free conditions.

Major Products

Substitution: Formation of substituted pyrazoles and pyrimidines.

Condensation: Formation of new heterocyclic compounds like pyridine derivatives.

Mecanismo De Acción

The mechanism of action of ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

Similar Compounds

4-cyano-1,5-diphenylpyrazoles: Known for their anticancer properties.

Pyrazolo[3,4-d]pyrimidines: Studied as CDK2 inhibitors for cancer treatment.

Uniqueness

Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate stands out due to its unique combination of a cyano group and an ester group on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Actividad Biológica

Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS: 318497-87-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

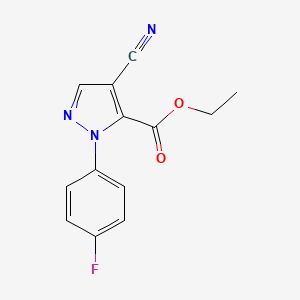

Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has the following chemical structure:

- Molecular Formula : C12H10FN3O2

- Molecular Weight : 247.23 g/mol

- CAS Number : 318497-87-9

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related compound, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, showed promising results against various pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has been explored in various studies. Pyrazole derivatives have been shown to induce cytotoxic effects in multiple cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | MCF7 | Not specified |

| Related pyrazoles | NCI-H460 | 3.79 |

| Other derivatives | Hep-2 | 3.25 |

The compound's mechanism of action may involve inhibition of specific kinases or pathways crucial for cancer cell proliferation and survival .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation:

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | Not specified |

| Celecoxib (reference) | 0.01 |

This suggests that the compound may possess comparable anti-inflammatory effects as established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

In a comprehensive review of pyrazole derivatives, several studies highlighted the effectiveness of these compounds in various biological assays:

- Antimicrobial Evaluation : A study evaluating multiple pyrazoles found that certain derivatives exhibited significant antibacterial activity with MIC values as low as 0.22 μg/mL .

- Cytotoxicity Assays : Research on related compounds indicated substantial cytotoxic effects against cancer cell lines like MCF7 and NCI-H460, with IC50 values ranging from 3.25 to 42.30 µM .

- Inflammation Models : In vivo models demonstrated that certain pyrazoles significantly reduced inflammation markers, suggesting their potential therapeutic application in inflammatory diseases .

Propiedades

IUPAC Name |

ethyl 4-cyano-2-(4-fluorophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-10(14)4-6-11/h3-6,8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAWNPOQTVRAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.